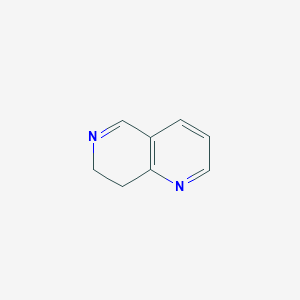

7,8-Dihydro-1,6-naphthyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7,8-Dihydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms. It is a pharmacologically active compound with a variety of applications in synthetic and medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydro-1,6-naphthyridine can be achieved through various methods. One common approach involves the reaction of ketones, malononitrile, and amines in a solvent-free and catalyst-free environment. This method involves grinding the reactants in a mortar at room temperature for 5-7 minutes, yielding 1,2-Dihydro-[1,6]-naphthyridine derivatives in high yields (90-97%) .

Industrial Production Methods

Industrial production methods for this compound typically involve multi-step synthetic routes that ensure high purity and yield. These methods often utilize green chemistry principles to minimize the use of toxic solvents and reagents, making the process more environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

7,8-Dihydro-1,6-naphthyridine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions vary depending on the desired product, but they often involve controlled temperatures and specific solvents to optimize yield and purity.

Major Products Formed

The major products formed from the reactions of this compound include various substituted naphthyridine derivatives, which can exhibit different pharmacological activities depending on the nature of the substituents.

Aplicaciones Científicas De Investigación

Biological Activities

7,8-Dihydro-1,6-naphthyridine derivatives have been studied for their antiviral , anticancer , and antimicrobial properties. The following sections detail these activities:

Antiviral Properties

Research has indicated that naphthyridine derivatives exhibit antiviral activity against various viruses. For instance, certain compounds have shown effectiveness in inhibiting viral replication in vitro, particularly against influenza and hepatitis viruses. A study highlighted the potential of 1,6-naphthyridin-4(6H)-ones as MET inhibitors with antiviral properties .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound derivatives. For example, compounds derived from 1,6-naphthyridine have demonstrated cytotoxic effects against multiple cancer cell lines. Aaptamine and its derivatives were tested for cytotoxicity against various cancer types, showing significant activity .

Table 1: Summary of Anticancer Studies on Naphthyridine Derivatives

| Compound Name | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Aaptamine Derivative | Breast Cancer | 12.5 | |

| Compound X | Lung Cancer | 15.0 | |

| Compound Y | Colorectal Cancer | 10.0 |

Antimicrobial Activity

The antimicrobial effects of naphthyridine derivatives have also been extensively documented. Compounds such as enoxacin have shown superior activity against resistant strains of bacteria compared to traditional antibiotics .

Table 2: Antimicrobial Activity of Naphthyridine Derivatives

| Compound Name | Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Enoxacin | Staphylococcus aureus | 2 µg/mL | |

| Compound Z | Escherichia coli | 4 µg/mL | |

| Compound A | Pseudomonas aeruginosa | 3 µg/mL |

Case Study: Antileishmanial Activity

A collaborative study involving GlaxoSmithKline and the University of Dundee focused on developing naphthyridine derivatives for treating visceral leishmaniasis. An early compound demonstrated weak efficacy in mouse models but highlighted the need for improved metabolic stability and tolerability .

Case Study: Synthesis and Optical Properties

Research into the synthesis of 8-substituted 1,6-naphthyridin-7(6H)-ones revealed their dual fluorescence properties, indicating potential applications as pH-sensitive fluorescent probes and organic light-emitting materials .

Mecanismo De Acción

The mechanism of action of 7,8-Dihydro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways vary depending on the specific application and the nature of the substituents on the naphthyridine core .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 7,8-Dihydro-1,6-naphthyridine include:

1,8-Naphthyridine: Known for its diverse biological activities and applications in medicinal chemistry .

1,5-Naphthyridine: Exhibits significant importance in medicinal chemistry due to its variety of biological activities .

Uniqueness

This compound is unique due to its specific structural features and the range of pharmacological activities it exhibits. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in synthetic and medicinal chemistry.

Propiedades

Fórmula molecular |

C8H8N2 |

|---|---|

Peso molecular |

132.16 g/mol |

Nombre IUPAC |

7,8-dihydro-1,6-naphthyridine |

InChI |

InChI=1S/C8H8N2/c1-2-7-6-9-5-3-8(7)10-4-1/h1-2,4,6H,3,5H2 |

Clave InChI |

YBGJHZGRVXCQHI-UHFFFAOYSA-N |

SMILES canónico |

C1CN=CC2=C1N=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.